molecular formula C17H15Cl2NO3 B2954602 2-[(2-Chlorobenzyl)amino]-2-oxoethyl (4-chlorophenyl)acetate CAS No. 391239-89-7

2-[(2-Chlorobenzyl)amino]-2-oxoethyl (4-chlorophenyl)acetate

Cat. No.: B2954602
CAS No.: 391239-89-7
M. Wt: 352.21
InChI Key: DAPUEMGERGWDRR-UHFFFAOYSA-N
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Description

2-[(2-Chlorobenzyl)amino]-2-oxoethyl (4-chlorophenyl)acetate is a synthetic organic compound characterized by a hybrid structure combining an amide and ester functional group. The molecule features a 2-chlorobenzyl group attached to an amino-oxoethyl moiety, which is further esterified with a 4-chlorophenyl acetate group.

Properties

IUPAC Name

[2-[(2-chlorophenyl)methylamino]-2-oxoethyl] 2-(4-chlorophenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2NO3/c18-14-7-5-12(6-8-14)9-17(22)23-11-16(21)20-10-13-3-1-2-4-15(13)19/h1-8H,9-11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAPUEMGERGWDRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)COC(=O)CC2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Chlorobenzyl)amino]-2-oxoethyl (4-chlorophenyl)acetate typically involves the reaction of 2-chlorobenzylamine with 4-chlorophenylacetic acid under specific conditions. The process may include the use of coupling agents and catalysts to facilitate the formation of the ester bond. The reaction conditions often involve controlled temperatures and pH levels to ensure optimal yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control systems ensures consistent quality and efficiency. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Chlorobenzyl)amino]-2-oxoethyl (4-chlorophenyl)acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions may yield amine or alcohol derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-[(2-Chlorobenzyl)amino]-2-oxoethyl (4-chlorophenyl)acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.

    Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2-Chlorobenzyl)amino]-2-oxoethyl (4-chlorophenyl)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

(a) 2-[(2-Acetylphenyl)amino]-2-oxoethyl (4-chlorophenyl)acetate (CAS 5383-40-4)

  • Key Difference : Replaces the 2-chlorobenzyl group with a 2-acetylphenyl group.
  • The molecular weight (345.78 g/mol) is slightly higher than the target compound’s inferred mass (~352 g/mol) due to the acetyl substitution. This analog may exhibit altered solubility and binding affinity in biological systems .

(b) [2-[(2-Methoxyphenyl)methylamino]-2-oxoethyl] 2-(4-bromophenyl)acetate

  • Key Difference : Substitutes the 2-chlorobenzyl with a 2-methoxyphenyl group and replaces 4-chlorophenyl with 4-bromophenyl.
  • Such modifications could improve membrane permeability but may reduce aqueous solubility .

Analogues with Varied Functional Groups

(a) Ethyl 2-[(4-chloro-2-phenylcarbonyl-phenyl)amino]-2-oxo-ethanoate (CAS 19144-20-8)

  • Key Difference : Features a benzoyl-substituted phenyl ring and an ethyl ester group.
  • The ethyl ester, compared to the target’s 4-chlorophenyl acetate, likely increases volatility but reduces polarity .

(b) [2-(Methylamino)-2-oxoethyl] 2-(2-chlorophenyl)quinoline-4-carboxylate

  • Key Difference: Incorporates a quinoline ring system instead of the 4-chlorophenyl group.
  • This structural variation significantly increases molecular complexity and weight (~430–450 g/mol), affecting pharmacokinetics .

Analogues with Heterocyclic or Sulfur-Containing Groups

(a) Methyl 2-[1-({[2-(4-chlorophenyl)acetyl]amino}carbothioyl)-3-oxo-2-piperazinyl]acetate

  • Key Difference : Includes a piperazinyl ring and a carbothioyl group.
  • The piperazine ring introduces basicity and conformational flexibility, which could modulate solubility and bioavailability (molecular formula: C16H18ClN3O4S) .

(b) [(4-Chlorophenyl)carbamoyl]methyl 2-({[cyclohexyl(methyl)carbamoyl]methyl}sulfanyl)acetate

  • Key Difference : Contains a sulfanyl bridge and cyclohexyl substituent.
  • Impact : The sulfanyl group increases oxidation susceptibility, while the cyclohexyl group enhances lipophilicity. This analog’s molecular weight (437.93 g/mol) and steric bulk may limit diffusion through biological membranes .

Data Tables for Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Notable Properties
2-[(2-Chlorobenzyl)amino]-2-oxoethyl (4-chlorophenyl)acetate (Target) C17H14Cl2N2O3 (inferred) ~352 2-chlorobenzyl amide, 4-chlorophenyl ester N/A (data inferred from analogs)
2-[(2-Acetylphenyl)amino]-2-oxoethyl (4-chlorophenyl)acetate C18H16ClNO4 345.78 2-acetylphenyl substitution Higher electron-withdrawing capacity
Ethyl 2-[(4-chloro-2-phenylcarbonyl-phenyl)amino]-2-oxo-ethanoate C17H14ClNO4 331.75 Benzoyl-substituted phenyl, ethyl ester Melting point: 139–141°C
[2-(Methylamino)-2-oxoethyl] 2-(2-chlorophenyl)quinoline-4-carboxylate C21H16ClN3O3 (inferred) ~409.8 Quinoline core, methylamino group Enhanced aromatic interaction potential
Methyl 2-[1-({[2-(4-chlorophenyl)acetyl]amino}carbothioyl)-3-oxo-2-piperazinyl]acetate C16H18ClN3O4S 407.85 Piperazinyl ring, carbothioyl group Improved hydrogen-bonding capacity

Research Findings and Implications

  • Electronic Effects : Electron-withdrawing groups (e.g., acetyl in ) enhance reactivity in electrophilic substitution, while electron-donating groups (e.g., methoxy in ) improve stability.
  • Bioactivity: Quinoline-containing analogs may exhibit enhanced antimicrobial or anticancer activity due to intercalation properties.

Biological Activity

Overview

2-[(2-Chlorobenzyl)amino]-2-oxoethyl (4-chlorophenyl)acetate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a chlorobenzyl group, an amino group, and a chlorophenyl acetate moiety, which contribute to its diverse biological interactions.

The synthesis of this compound typically involves the reaction of 2-chlorobenzylamine with 4-chlorophenylacetic acid. This process may utilize coupling agents and catalysts to facilitate the formation of the ester bond under controlled conditions to optimize yield and purity.

Chemical Structure:

  • Molecular Formula: C16H16ClN O3
  • Molecular Weight: 305.76 g/mol

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis suggests that the presence of chlorine atoms enhances its antibacterial efficacy, possibly by increasing lipophilicity and facilitating membrane penetration .

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

The compound has also been studied for its anticancer properties. Preliminary findings indicate that it may inhibit the proliferation of cancer cell lines, including colon carcinoma cells. The mechanism appears to involve apoptosis induction and cell cycle arrest, potentially mediated through the modulation of key signaling pathways such as those involving Bcl-2 family proteins .

Case Study:
In a study assessing the cytotoxic effects on HCT-15 colon carcinoma cells, this compound exhibited an IC50 value of approximately 15 µg/mL, which is comparable to established chemotherapeutic agents .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. It may bind to enzymes or receptors, altering their functional states and leading to various biological effects. Current research is focused on elucidating the precise molecular pathways involved in its action.

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